N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide
Description
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is a substituted acetamide derivative featuring a phenyl ring substituted with an aminomethyl group linked to a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N-[4-[(pyridin-4-ylmethylamino)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(19)18-15-4-2-13(3-5-15)10-17-11-14-6-8-16-9-7-14/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPKAPWEXNKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide typically involves the reaction of 4-aminomethylpyridine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Key Structural Features
-
Functional groups : Acetamide (-CONH₂), amine (-NH₂), pyridine ring, and aromatic phenyl group.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 292.37 g/mol | |
| SMILES | CC(=O)NC1=CC=C(C=C1)N=CC2=CC=NC=C2 |
Nucleophilic Substitution
The amine group (-NH₂) can act as a nucleophile, reacting with electrophiles like alkyl halides or carbonyl compounds. For example:
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Reaction with acyl chlorides : The amine may undergo acylation, forming substituted amides.
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Conditions : Typically require bases (e.g., pyridine) to deprotonate the amine and activate it for nucleophilic attack.
Elimination Reactions
Under acidic conditions, the compound may undergo deprotonation of the amine group, leading to elimination of water and formation of imine intermediates. This is common in amine-containing compounds under heat or acidic environments.
Oxidation
The amine group is susceptible to oxidation, potentially forming N-oxides or nitroso compounds. For example:
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Oxidizing agents : Hydrogen peroxide or m-chloroperbenzoic acid.
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Products : Oxidized derivatives with altered biological activity.
Hydrolysis
The acetamide bond (-CONH₂) can hydrolyze under acidic or basic conditions to form carboxylic acids or ammonium salts. This reaction is critical in drug metabolism studies .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic substitution | Alkyl halides, acyl chlorides | Basic conditions (e.g., pyridine) |
| Oxidation | H₂O₂, m-CPBA | Mild acidic/basic environment |
| Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | Elevated temperatures (50–100°C) |
Comparative Analysis with Related Compounds
A comparison with structurally similar molecules highlights reactivity trends:
Scientific Research Applications
Anticancer Properties
Research has shown that N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide exhibits potential anticancer activity. In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways related to tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines, demonstrating IC50 values below 10 µM for certain derivatives, highlighting their potential as anticancer agents .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies suggest that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Study:
A screening study found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
Case Study:
In an experimental setup, this compound demonstrated AChE inhibition with IC50 values around 6 µM, suggesting its potential application in treating neurodegenerative disorders like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyridine ring through cyclization reactions.
- Amidation with acetic acid derivatives to yield the final product.
The ability to modify the substituents on the pyridine ring allows for the creation of various derivatives, enhancing its biological activity and selectivity.
Mechanism of Action
The mechanism of action of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interfere with its replication, leading to the inhibition of tumor cell growth. The compound may also inhibit angiogenesis by targeting vascular endothelial growth factor receptors, thereby preventing the formation of new blood vessels required for tumor growth .
Comparison with Similar Compounds
Key Differences and Implications
- Solubility : Sulfonyl-containing analogs (e.g., 6c, ) exhibit higher polarity and melting points (134–135°C) compared to pyridine-based compounds, which may have lower solubility in aqueous media .
- Bioactivity : The pyridin-4-ylmethyl group in the target compound may offer better target engagement in neurological disorders compared to sulfonamide derivatives, which are often used in antimicrobials .
Biological Activity
N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a pyridine ring, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Compound 1 | MCF-7 (Breast Cancer) | 5.51 | Induces apoptosis via caspase activation |
| Similar Compound 2 | H1975 (Lung Cancer) | 0.442 | Inhibits EGFR phosphorylation and cell cycle arrest |
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression .
2. Inhibition of Phosphodiesterase (PDE)
This compound has been evaluated for its ability to inhibit phosphodiesterases, particularly PDE4D. Selective inhibition of PDE4D has been associated with cognitive enhancement in animal models, suggesting potential applications in treating neurodevelopmental disorders.
- Study Findings : The compound exhibited moderate inhibition of PDE4D with an IC50 value indicating good selectivity over other PDE isoforms. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .
Case Study 1: Cognitive Enhancement
In a study involving a mouse model, administration of a similar compound resulted in improved memory performance in novel object recognition tests. The study reported:
- Dosage : 1 mg/kg and 3 mg/kg
- Outcome : Significant improvement in memory retention compared to control groups.
The results indicate that the compound's mechanism may involve modulation of cAMP levels through PDE inhibition, enhancing synaptic plasticity .
Case Study 2: Antitumor Activity
A recent investigation into the anticancer effects of pyridine derivatives demonstrated that compounds structurally related to this compound exhibited:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. A common approach includes:
- Step 1 : Condensation of 4-aminobenzylamine derivatives with pyridine-4-carbaldehyde to form the pyridinylmethylamino intermediate.
- Step 2 : Acetylation of the resulting amine using acetic anhydride or acetyl chloride under basic conditions.
- Purification : Techniques such as column chromatography (silica gel) or recrystallization (ethanol/water mixtures) are used, followed by characterization via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity and purity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : NMR (DMSO-) reveals peaks for the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and acetamide NH (δ ~10 ppm).
- Mass Spectrometry (MS) : HRMS confirms the molecular ion peak (e.g., [M+H]) with mass accuracy <5 ppm.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorometric or colorimetric substrates.
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM.
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., receptors) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Use palladium or copper catalysts for C–N coupling steps to enhance efficiency.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve selectivity.
- Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .
Q. What strategies address contradictions in reported biological activity data?
- Dose-Response Validation : Perform EC/IC studies across multiple replicates to confirm potency.
- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., CRISPR-edited cell lines) to rule off-target effects.
- Meta-Analysis : Compare data across studies while controlling for variables like cell passage number or serum concentration .
Q. How does the pyridinylmethylamino substituent influence pharmacokinetic properties?
- Lipophilicity : The pyridine ring enhances solubility in aqueous buffers (logP ~1.5–2.0), balancing membrane permeability.
- Metabolic Stability : In vitro liver microsome assays (human/rat) show moderate stability (t >30 min), suggesting potential for oral bioavailability.
- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents on the pyridine ring exhibit reduced potency, highlighting the importance of steric factors .
Q. What computational tools predict binding modes to therapeutic targets?
- Molecular Docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG) .
Q. How can crystallography resolve ambiguities in the compound’s conformation?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/ethyl acetate) and solve structures using SHELX.
- Hydrogen Bonding Analysis : Identify key interactions (e.g., acetamide NH with backbone carbonyls) to guide SAR .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
